3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide
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Description
3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is a useful research compound. Its molecular formula is C21H25ClN2O2 and its molecular weight is 372.89. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research has explored molecular structures and spectroscopic data through density functional theory (DFT) calculations and molecular docking to predict biological effects. For instance, studies involving molecules with chlorophenyl and methoxypiperidin groups have focused on their binding energy with different proteins and their fundamental vibrations, indicating potential for understanding molecular interactions and designing compounds with desired biological activities (Viji et al., 2020).
Antimicrobial and Anticancer Activities
Compounds with similar functional groups have been analyzed for their antimicrobial and anticancer activities. Through spectroscopic and quantum chemical methods, their biological functions have been explored, showing potential antimicrobial effects. Such studies suggest that compounds with chlorophenyl and methoxypiperidin components could be promising candidates for developing new antimicrobial agents (Viji et al., 2020).
Photophysical Properties and Photovoltaic Performance
Research into luminescent properties and photovoltaic performance of compounds with methoxypiperidin groups indicates potential applications in materials science, particularly in the development of new materials for solar cells and light-emitting devices. These studies contribute to the understanding of how substituents affect the electronic properties and performance of organic materials (Güneş et al., 2008).
Synthesis and Anticonvulsant Studies
The synthesis and evaluation of N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrate the potential of such compounds in developing treatments for seizures, showcasing the impact of chlorophenyl and related functional groups on biological activity (Idris et al., 2011).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-6-3-13-24(15-20)19-10-8-18(9-11-19)23-21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEOJAVIFPFIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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